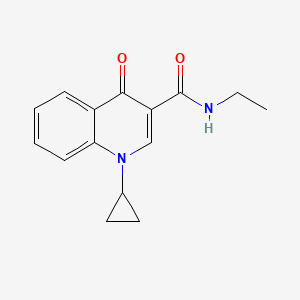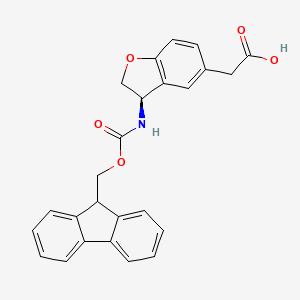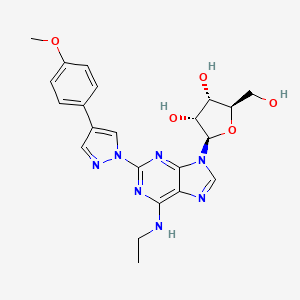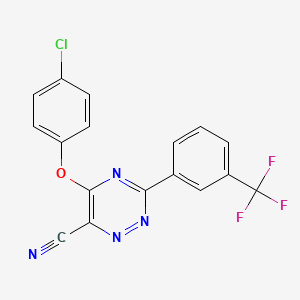
1-Cyclopropyl-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound belonging to the quinolone class Quinolones are known for their broad-spectrum antibacterial properties, making them significant in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves the following steps:
-
Formation of the Quinolone Core: : The quinolone core can be synthesized via the cyclization of an appropriate aniline derivative with a β-keto ester. This reaction often requires acidic or basic conditions and elevated temperatures.
-
Introduction of the Cyclopropyl Group: : The cyclopropyl group is introduced through a cyclopropanation reaction, which can be achieved using reagents like diazomethane or cyclopropyl halides in the presence of a base.
-
Amidation: : The final step involves the amidation of the quinolone derivative with ethylamine. This reaction is typically carried out under mild conditions using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-Cyclopropyl-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can be used to convert the carbonyl group to an alcohol or amine. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions that can be performed under controlled conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Halogenation with halogens (Cl₂, Br₂) in the presence of a catalyst, nitration with HNO₃ and H₂SO₄, sulfonation with SO₃ in H₂SO₄.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
1-Cyclopropyl-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has several applications in scientific research:
-
Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : Studied for its potential antibacterial properties. Quinolones are known to inhibit bacterial DNA gyrase and topoisomerase IV, making them effective against a wide range of bacteria.
-
Medicine: : Potential use as an antibacterial agent. Research is ongoing to determine its efficacy and safety in treating bacterial infections.
-
Industry: : Used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable compound in industrial applications.
作用機序
The mechanism of action of 1-Cyclopropyl-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is similar to other quinolones. It primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
類似化合物との比較
Similar Compounds
Ciprofloxacin: A well-known fluoroquinolone with broad-spectrum antibacterial activity.
Levofloxacin: Another fluoroquinolone used to treat various bacterial infections.
Norfloxacin: Used primarily for urinary tract infections.
Comparison
1-Cyclopropyl-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its specific substituents, which may confer different pharmacokinetic and pharmacodynamic properties compared to other quinolones. Its cyclopropyl and ethyl groups could potentially enhance its binding affinity to bacterial enzymes or alter its metabolic stability, making it a promising candidate for further research.
特性
CAS番号 |
389118-79-0 |
|---|---|
分子式 |
C15H16N2O2 |
分子量 |
256.30 g/mol |
IUPAC名 |
1-cyclopropyl-N-ethyl-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C15H16N2O2/c1-2-16-15(19)12-9-17(10-7-8-10)13-6-4-3-5-11(13)14(12)18/h3-6,9-10H,2,7-8H2,1H3,(H,16,19) |
InChIキー |
IFZLXHQASVXGOW-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1=CN(C2=CC=CC=C2C1=O)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12926365.png)
![2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one](/img/structure/B12926367.png)

![N-[10,16-bis(4-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12926391.png)

![4H-Thiazolo[2,3-c][1,2,4]triazin-4-one, 6,7-dihydro-3,7-dimethyl-](/img/structure/B12926398.png)



![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-N-(2-methyl-1-oxopropyl)-2'-O-2-propyn-1-yl-Guanosine](/img/structure/B12926413.png)
![8-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B12926419.png)

